![molecular formula C16H16N2O4S B6161510 4-(2,2-dioxo-3-phenyl-1,3-dihydro-2,1,3-benzothiadiazol-1-yl)butanoic acid CAS No. 2413903-95-2](/img/no-structure.png)
4-(2,2-dioxo-3-phenyl-1,3-dihydro-2,1,3-benzothiadiazol-1-yl)butanoic acid
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Description
The compound “4-(2,2-dioxo-3-phenyl-1,3-dihydro-2,1,3-benzothiadiazol-1-yl)butanoic acid” is a complex organic molecule. It contains a benzothiadiazole core, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Benzothiadiazole derivatives are known to undergo a variety of chemical reactions .Mechanism of Action
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(2,2-dioxo-3-phenyl-1,3-dihydro-2,1,3-benzothiadiazol-1-yl)butanoic acid' involves the conversion of 2-amino-5-phenyl-1,3,4-thiadiazole to 2,2-dioxo-3-phenyl-1,3-dihydro-2,1,3-benzothiadiazole, followed by the reaction of the latter with butanoic acid to form the final product.", "Starting Materials": [ "2-amino-5-phenyl-1,3,4-thiadiazole", "Butanoic acid", "Sodium nitrite", "Hydrochloric acid", "Sodium bicarbonate", "Sodium hydroxide", "Acetic anhydride", "Glacial acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2-amino-5-phenyl-1,3,4-thiadiazole (1.0 g) in glacial acetic acid (10 mL) and add acetic anhydride (1.0 mL). Heat the mixture at 80°C for 2 hours.", "Step 2: Cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL). Filter the resulting solid and wash it with water. Dry the solid to obtain 2,2-dioxo-3-phenyl-1,3-dihydro-2,1,3-benzothiadiazole (1.2 g, 90% yield).", "Step 3: Dissolve 2,2-dioxo-3-phenyl-1,3-dihydro-2,1,3-benzothiadiazole (1.0 g) in ethanol (20 mL) and add butanoic acid (1.2 g), sodium nitrite (0.5 g), and hydrochloric acid (2 mL). Heat the mixture at 80°C for 2 hours.", "Step 4: Cool the reaction mixture to room temperature and add sodium bicarbonate (1.0 g) to neutralize the acid. Extract the product with ethyl acetate (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate. Concentrate the organic layer under reduced pressure to obtain the final product, 4-(2,2-dioxo-3-phenyl-1,3-dihydro-2,1,3-benzothiadiazol-1-yl)butanoic acid (1.0 g, 70% yield)." ] } | |
CAS RN |
2413903-95-2 |
Molecular Formula |
C16H16N2O4S |
Molecular Weight |
332.4 |
Purity |
95 |
Origin of Product |
United States |
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